molecular formula C22H23N5OS B13359492 6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359492
M. Wt: 405.5 g/mol
InChI Key: LLZJZLFRYPTKQY-UHFFFAOYSA-N
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Description

Benzyl 3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound features a unique structure that combines a benzyl group, a piperidinyl moiety, and a triazolo-thiadiazole ring system, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves multiple steps, starting with the preparation of the triazolo-thiadiazole core. One common method involves the cyclocondensation of hydrazino functional groups with appropriate reagents to form the triazole ring . The piperidinyl and benzyl groups are then introduced through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzyl 3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets. The triazole and thiadiazole rings are known to interact with enzymes and receptors through hydrogen bonding and dipole interactions . This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5OS/c1-26-12-6-10-18(14-26)20-23-24-22-27(20)25-21(29-22)17-9-5-11-19(13-17)28-15-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3

InChI Key

LLZJZLFRYPTKQY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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